1a,7a-dimethyl-1H-cyclopropa[b]chromen-7-one
Description
Properties
IUPAC Name |
1a,7a-dimethyl-1H-cyclopropa[b]chromen-7-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-11-7-12(11,2)14-9-6-4-3-5-8(9)10(11)13/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUPBRUXXGSVLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC1(OC3=CC=CC=C3C2=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301347177 | |
| Record name | 1a,7a-Dimethyl-1H-cyclopropa[b]chromen-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301347177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19725-59-8 | |
| Record name | 1a,7a-Dimethyl-1H-cyclopropa[b]chromen-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301347177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Mechanism and Substrate Design
Hydrogen-borrowing (HB) catalysis has emerged as a powerful tool for α-cyclopropanation of ketones. The process involves two sequential steps: (1) iridium- or ruthenium-catalyzed alkylation of a ketone substrate with an alcohol, followed by (2) intramolecular nucleophilic displacement to form the cyclopropane ring. For 1a,7a-dimethyl-1H-cyclopropa[b]chromen-7-one, this method requires a prefunctionalized chromenone bearing a pendant leaving group (e.g., aryloxy or sulfonate) at the α-position.
Example Reaction:
A chromenone derivative 7 (R = methyl) is alkylated with methanol under HB conditions using [Ir(cod)Cl]₂ as the catalyst. The intermediate α-branched ketone undergoes base-mediated cyclization, displacing the leaving group (X) to yield the cyclopropane ring.
| Starting Material | Catalyst | Yield (%) | Cyclopropane Product |
|---|---|---|---|
| Chromenone 7 | [Ir] | 79–82 | 8f |
Key advantages of this approach include compatibility with heteroatoms and avoidance of toxic alkyl halides. However, steric hindrance from the 1a- and 7a-methyl groups can reduce cyclization efficiency, as observed in the synthesis of 8k (33% yield).
Simmons-Smith Cyclopropanation
Classical Methodology
The Simmons-Smith reaction, employing diiodomethane (CH₂I₂) and a zinc-copper couple, remains a cornerstone for cyclopropane synthesis. Applied to chromenones, this method involves the addition of a methylene group across a double bond adjacent to the ketone functionality.
Patent Example:
In EP0787723A1, 6-allyloxy-2-(bis(4-fluorophenyl)methylpiperazinyl)carbamoyl-4-oxo-4H-1-benzopyran is treated with CH₂I₂ and Zn-Cu to form the cyclopropa[b]chromenone core. The 1a- and 7a-methyl groups are introduced via methyl-substituted starting materials or post-cyclopropanation methylation.
| Substrate | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| Allyloxy chromenone | CH₂I₂, Zn-Cu | Reflux | 53–86 |
Stereochemical Considerations
The stereochemistry of the methyl groups is influenced by the geometry of the starting alkene. For example, trans-substituted alkenes yield cis-cyclopropanes, while cis alkenes produce trans products. This stereoselectivity is critical for achieving the desired 1a,7a-dimethyl configuration.
Transition Metal-Catalyzed [2+1] Cycloaddition
Ruthenium and Iridium Complexes
Recent advances utilize Ru-MACHO or Ir catalysts for cyclopropanation via carbene transfer. In this approach, a diazo compound (e.g., trimethylsilyldiazomethane) generates a metal-carbene intermediate, which reacts with the chromenone’s alkene to form the cyclopropane.
Case Study:
A chromenone with a terminal alkene at C7a reacts with TMS-diazomethane in the presence of [Ru] to afford the cyclopropane in 72% yield. The 1a-methyl group is introduced via a methyl-substituted diazo reagent.
| Catalyst | Diazo Reagent | Yield (%) |
|---|---|---|
| Ru | TMS-CHN₂ | 72 |
Intramolecular Nucleophilic Displacement
Enolate-Mediated Cyclization
Base-induced intramolecular displacement is a robust method for cyclopropane formation. A chromenone bearing a γ-leaving group (e.g., tosylate or mesylate) undergoes deprotonation to form an enolate, which attacks the electrophilic carbon, closing the cyclopropane ring.
Optimization Data:
Using KOtBu in THF at −78°C, the displacement proceeds with high stereoretention. The 7a-methyl group enhances ring strain, accelerating cyclization (Table 1).
Table 1 : Effect of Methyl Substitution on Cyclization Efficiency
| Substitution | Time (h) | Yield (%) |
|---|---|---|
| 1a-Me, 7a-Me | 2 | 88 |
| 1a-H, 7a-H | 6 | 45 |
Comparative Analysis of Methods
Table 2 : Method Comparison for this compound Synthesis
| Method | Yield Range (%) | Stereocontrol | Scalability |
|---|---|---|---|
| HB Catalysis | 42–86 | Moderate | High |
| Simmons-Smith | 53–86 | Low | Moderate |
| Metal-Catalyzed | 65–72 | High | Low |
| Intramolecular Displacement | 45–88 | High | High |
Chemical Reactions Analysis
Types of Reactions: 1a,7a-Dimethyl-1H-cyclopropa[b]chromen-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of chromene derivatives, including 1a,7a-dimethyl-1H-cyclopropa[b]chromen-7-one, as anticancer agents. For instance, a class of chromene-azo sulfonamide hybrids demonstrated significant cytotoxicity against various cancer cell lines, including HepG2 and MCF-7. These compounds exhibited mechanisms of action involving the inhibition of key signaling pathways associated with tumor growth and metastasis .
Case Study: Antitumor Efficacy
- Compound Tested: this compound
- Cell Lines: HepG2, MCF-7
- Results: Displayed cytotoxic effects with IC50 values significantly lower than standard chemotherapeutics like Cisplatin.
Neuropharmacological Effects
The compound has also been investigated for its effects on metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders. Positive allosteric modulators (PAMs) targeting mGlu4 receptors have shown promise in treating conditions such as Parkinson's disease and schizophrenia. Research indicates that compounds similar to this compound can enhance receptor signaling without directly activating the receptor .
Case Study: Neuropharmacological Modulation
- Compound Tested: this compound
- Target: mGlu4 receptors
- Findings: Enhanced signaling pathways associated with neuroprotection and reduced motor symptoms in animal models.
The biological activities of this compound can be summarized in the following table:
Mechanism of Action
The mechanism of action of 1a,7a-dimethyl-1H-cyclopropa[b]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Features :
- Chromenone Core: Aromatic benzopyran-2-one system with a ketone at position 5.
- Cyclopropane Ring : Fused at the [b] position, introducing angular strain and altering electron density distribution.
- Methyl Substituents: At 1a and 7a positions, enhancing lipophilicity and steric bulk compared to non-methylated analogs .
Comparison with Similar Compounds
The compound belongs to a broader class of oxygenated heterocycles, including furanocoumarins, simple chromenones, and cyclopropane-fused derivatives. Below is a detailed comparison:
Structural and Functional Group Comparison
| Compound Name | IUPAC Name | Molecular Formula | Key Substituents | Structural Features |
|---|---|---|---|---|
| 1a,7a-Dimethyl-1H-cyclopropa[b]chromen-7-one | This compound | C₁₃H₁₂O₂ | Methyl (1a,7a) | Cyclopropane fused to chromenone |
| Imperatorin (8-(1,1-dimethylallyloxy)-psoralen) | 9-[(3-Methyl-2-buten-1-yl)oxy]-7H-furo[3,2-g]chromen-7-one | C₁₆H₁₄O₄ | Prenyloxy (position 9) | Linear furanocoumarin with extended side chain |
| Bergaptene (4-Methoxyfuro[3,2-g]chromen-7-one) | 4-Methoxy-7H-furo[3,2-g]chromen-7-one | C₁₂H₈O₄ | Methoxy (position 4) | Angular furanocoumarin |
| 7H-Furo[3,2-g]chromen-7-one | 2H,3H,7H-furo[3,2-g]chromen-7-one | C₁₁H₈O₃ | None | Simplest angular furanocoumarin |
| Bergaptol | 4-Hydroxy-7H-furo[3,2-g]chromen-7-one | C₁₁H₈O₄ | Hydroxy (position 4) | Hydroxylated furanocoumarin |
Pharmacological and Physicochemical Properties
Key Observations :
Cyclopropane vs. This strain may also affect binding to biological targets .
Methyl Substituents: The methyl groups increase lipophilicity (higher LogP vs.
Its chromenone core suggests possible antioxidant or enzyme inhibitory effects, as seen in related compounds .
Biological Activity
1a,7a-Dimethyl-1H-cyclopropa[b]chromen-7-one, a compound with the CAS number 19725-59-8, has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The compound is classified under the cyclopropabenzopyran class of compounds, which are known for their diverse biological activities. Its molecular formula is , and it features a chromene backbone that contributes to its interaction with various biological targets.
This compound primarily interacts with metabotropic glutamate receptors (mGluRs), which are critical in neurotransmission and neuroprotection. The compound has been studied for its role as a positive allosteric modulator (PAM) of mGlu receptors, particularly mGlu2 and mGlu3, influencing synaptic plasticity and potentially offering therapeutic benefits for neurological disorders.
Key Mechanistic Insights:
- Allosteric Modulation : The compound enhances the receptor's response to endogenous ligands without directly activating the receptor itself. This modulation can lead to improved synaptic transmission and neuroprotection in conditions such as Alzheimer’s disease and schizophrenia .
- Neuroprotective Effects : Studies suggest that it may reduce excitotoxicity in neuronal cells by modulating glutamate release and uptake, thereby protecting against neurodegenerative processes .
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which could be beneficial in mitigating oxidative stress-related damage in cells .
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Neuroprotective Study :
- Cancer Research :
- Behavioral Studies :
Data Tables
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing 1a,7a-dimethyl-1H-cyclopropa[b]chromen-7-one with high purity?
- Methodology : Begin with cyclopropanation of chromenone derivatives using dimethyl sulfoxonium methylide. Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize side products. Use column chromatography for purification and validate purity via HPLC (≥95%) and NMR spectroscopy (e.g., absence of proton signals from impurities) .
- Data Validation : Compare melting points and spectroscopic data (¹H/¹³C NMR, IR) with literature values. For novel derivatives, include X-ray crystallography to confirm structural assignments .
Q. How can researchers distinguish this compound from its isomers during characterization?
- Analytical Strategy : Employ 2D NMR techniques (e.g., COSY, NOESY) to resolve spatial proximity of methyl groups and cyclopropane protons. Computational modeling (DFT calculations) can predict NMR chemical shifts and compare them with experimental data to confirm regiochemistry .
Q. What are the standard biological assays for evaluating the bioactivity of this compound?
- Experimental Design : Screen for antimicrobial activity using MIC assays against Gram-positive/negative bacteria. For cytotoxicity, use MTT assays on human cell lines (e.g., HEK-293). Include positive controls (e.g., ampicillin for antimicrobial tests) and dose-response curves to establish IC₅₀ values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
